4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride
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Description
4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-ol hydrochloride is a useful research compound. Its molecular formula is C9H21ClN2O3S and its molecular weight is 272.79. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(3-Dimethylamino-propylamino)-1,1-dioxo-tetrahydro-1lambda6It is known that the compound is a derivative of 3-(dimethylamino)-1-propylamine , which is widely used to functionalize various pharmacologically active medicinally important compounds .
Mode of Action
This interaction could involve binding to specific receptors or enzymes, leading to changes in cellular processes .
Biochemical Pathways
It is known that derivatives of 3-(dimethylamino)-1-propylamine are used in the synthesis of various pharmacologically active compounds . Therefore, it is plausible that this compound could influence a variety of biochemical pathways, depending on the specific targets it interacts with.
Pharmacokinetics
These could include rapid absorption and distribution throughout the body, metabolism by the liver, and excretion via the kidneys .
Result of Action
Given its use in the synthesis of various pharmacologically active compounds , it is likely that its effects are dependent on the specific targets it interacts with and the biochemical pathways it influences.
Properties
IUPAC Name |
4-[3-(dimethylamino)propylamino]-1,1-dioxothiolan-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O3S.ClH/c1-11(2)5-3-4-10-8-6-15(13,14)7-9(8)12;/h8-10,12H,3-7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWNJPKILUGSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1CS(=O)(=O)CC1O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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